1H,3H-Thieno[3,4-c]furan-4-carboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H6O3S |
|---|---|
Molecular Weight |
170.19 g/mol |
IUPAC Name |
1,3-dihydrothieno[3,4-c]furan-4-carboxylic acid |
InChI |
InChI=1S/C7H6O3S/c8-7(9)6-5-2-10-1-4(5)3-11-6/h3H,1-2H2,(H,8,9) |
InChI Key |
GNDWYMBKLMMNKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CSC(=C2CO1)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 1h,3h Thieno 3,4 C Furan 4 Carboxylic Acid and Analogous Structures
Strategies for the Construction of the Thieno[3,4-c]furan Skeleton
The formation of the thieno[3,4-c]furan bicyclic system is the critical step in the synthesis of the target molecule and its derivatives. Chemists have developed several key strategies to achieve this, including annulation reactions, ring-closure approaches, and substitution pathways.
Annulation Reactions and Ring-Closure Approaches
Annulation and ring-closure reactions represent the most direct and widely employed methods for building the thieno[3,4-c]furan framework. These strategies involve forming one or both of the heterocyclic rings in a sequential or concerted manner from acyclic or monocyclic precursors.
A foundational approach to the thieno[3,4-c]furan system begins with appropriately substituted thiophene (B33073) precursors, particularly derivatives of 3,4-thiophenedicarboxylic acid. The general strategy involves the reduction of the carboxylic acid or anhydride (B1165640) functionalities to form the fused furan (B31954) ring.
For instance, the synthesis of 1H,3H-Thieno[3,4-c]furan-4-carboxylic acid can be envisioned starting from 3,4-thiophenedicarboxylic acid derivatives. smolecule.com A key intermediate in this type of synthesis is 3,4-thiophenedicarboxylic anhydride, which can be formed via the dehydration of the corresponding diacid. researchgate.net This anhydride serves as a stable and accessible precursor to the fused furan ring. The reduction of one of the carbonyl groups of the anhydride, followed by subsequent chemical modifications, can lead to the desired 1H,3H-thieno[3,4-c]furan skeleton. For example, the treatment of 3,4-thiophenedicarbonyl dichloride with a ferrocenyl-based lithium alkoxide has been shown to produce 3,4-thiophenedicarboxylic anhydride as a decomposition product during crystallization. researchgate.net The reduction of such an anhydride, for instance with a selective reducing agent like sodium borohydride, would yield the corresponding lactone, which is a key structural feature of the thieno[3,4-c]furan system. Further functional group manipulation would then be required to install the carboxylic acid at the 4-position.
Table 1: Cyclization from Thiophene Precursors
| Starting Material | Key Intermediate | Resulting Skeleton |
|---|---|---|
| 3,4-Thiophenedicarboxylic acid | 3,4-Thiophenedicarboxylic anhydride | Thieno[3,4-c]furan-1,3-dione |
Carbonylative double cyclization has emerged as a powerful one-step method for assembling complex fused heterocyclic systems. mdpi.com This protocol involves the catalytic activation of suitable substrates with carbon monoxide to form two new rings concurrently, with the incorporation of a carbonyl group. mdpi.com While not directly reported for this compound itself, this methodology has been successfully applied to analogous benzothienofuranone structures.
A notable example is the palladium iodide-catalyzed oxidative carbonylative double cyclization of 3-(2-(methylthio)phenyl)prop-2-yn-1-ols. cnr.itunibo.it This reaction, conducted under a carbon monoxide-air atmosphere, yields benzo mdpi.comcnr.itthieno[2,3-c]furan-1-ones. cnr.itunibo.itresearchgate.net The process is believed to proceed through a sequence involving a 5-endo-dig S-cyclization, demethylation of the resulting sulfonium (B1226848) salt, CO insertion, and a second cyclization step. cnr.itunibo.it
Table 2: Palladium-Catalyzed Carbonylative Double Cyclization
| Substrate | Catalyst System | Product | Conditions | Reference |
|---|---|---|---|---|
| 3-(2-(Methylthio)phenyl)prop-2-yn-1-ols | PdI2/KI | Benzo mdpi.comcnr.itthieno[2,3-c]furan-1-ones | 80 °C, 60 atm CO/air (4:1) | cnr.itunibo.it |
| 4-(2-(Methylthio)phenyl)but-3-yn-1-ols | PdI2/KI | Dihydrobenzo mdpi.comcnr.itthieno[3,2-c]pyran-1-ones | 80 °C, 60 atm CO/air (4:1) | cnr.it |
This methodology highlights a sophisticated approach to constructing fused thieno-furan systems through a palladium-catalyzed cascade, offering a route to complex molecular architectures from simpler building blocks. mdpi.comresearchgate.net
Intramolecular cyclization is a versatile strategy for forming heterocyclic rings, and principles from related systems can be applied to the synthesis of the thieno[3,4-c]furan skeleton. These reactions often rely on the formation of a new bond between two reactive centers within the same molecule.
For example, palladium-catalyzed intramolecular C-H/C-H coupling has been used to synthesize thieno[3,2-b]benzofurans from 3-phenoxybenzo[b]thiophene. researchgate.net This type of reaction demonstrates the feasibility of forming a furan ring fused to a thiophene core via direct C-H activation. Another relevant strategy is the acid-catalyzed intramolecular cyclization of N-cyano sulfoximines to form thiadiazine 1-oxides, showcasing how an acid can mediate ring closure in sulfur-containing heterocycles. nih.gov Furthermore, studies on the cyclization of 3-amino-2,4-dihydroxybutanoic acid derivatives have shown regioselective cyclizations leading to various functionalized heterocycles like γ-lactones and oxazolidinones, providing insights into controlling ring closure in polyfunctional molecules. nih.gov A cascade strategy involving a Prins cyclization followed by a Friedel-Crafts reaction has also been developed for synthesizing 4-aryltetralin-2-ols, where an intramolecular cyclization is a key step in forming the new ring. beilstein-journals.org
Nucleophilic Aromatic Substitution (SNAr) Pathways in Fused Thiophene Chemistry
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying aromatic rings, particularly those that are electron-deficient. youtube.com In the context of fused thiophene chemistry, SNAr can be a viable route for introducing nucleophiles or for constructing a fused ring. The SNAr mechanism typically proceeds in a stepwise manner, involving the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of a leaving group. nih.govresearchgate.net
For SNAr to occur on a thiophene ring, the presence of strong electron-withdrawing groups is generally required to activate the ring towards nucleophilic attack. youtube.comnih.gov Computational studies on 2-methoxy-3-X-5-nitrothiophenes reacting with pyrrolidine (B122466) have shown that the reaction proceeds via the initial addition of the nucleophile to the C2 position, followed by the elimination of the methoxy (B1213986) group. nih.gov The rate and feasibility of such reactions are highly dependent on the nature of the substituents on the thiophene ring. nih.govresearchgate.net While not a direct method for constructing the thieno[3,4-c]furan skeleton from scratch, SNAr could be strategically employed on a pre-formed, suitably activated thiophene ring to introduce a side chain that could subsequently undergo cyclization to form the fused furan ring.
Multicomponent Reactions and Domino Sequences for Fused Heterocycles
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer a highly efficient approach to complex molecules. nih.govresearchgate.net Domino sequences, where the product of one reaction is the substrate for the next in a one-pot sequence, also provide an elegant pathway to fused heterocycles.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 3,4-Thiophenedicarboxylic acid |
| 3,4-Thiophenedicarboxylic anhydride |
| Thieno[3,4-c]furan-1,3-dione |
| 3,4-Thiophenedicarbonyl dichloride |
| Sodium borohydride |
| 3-(2-(Methylthio)phenyl)prop-2-yn-1-ols |
| Carbon monoxide |
| Benzo mdpi.comcnr.itthieno[2,3-c]furan-1-ones |
| Palladium iodide |
| Potassium iodide |
| 4-(2-(Methylthio)phenyl)but-3-yn-1-ols |
| Dihydrobenzo mdpi.comcnr.itthieno[3,2-c]pyran-1-ones |
| 2-(3-Hydroxy-1-yn-1-yl)phenols |
| Diisopropylethylamine (DIPEA) |
| Furo[3,4-b]benzofuran-1(3H)-ones |
| 3-Phenoxybenzo[b]thiophene |
| Thieno[3,2-b]benzofurans |
| N-Cyano sulfoximines |
| Thiadiazine 1-oxides |
| 3-Amino-2,4-dihydroxybutanoic acid |
| γ-Lactones |
| Oxazolidinones |
| 4-Aryltetralin-2-ols |
| 2-Methoxy-3-X-5-nitrothiophenes |
| Pyrrolidine |
| Ammonium (B1175870) thiocyanate |
| Acyl chlorides |
| α-Halo carbonyls |
| Enaminones |
| Thieno[2,3-b]indoles |
| Indoles |
| Acetophenones |
Gewald Reaction Derivatives in Thiophene Synthesis
The Gewald reaction is a cornerstone in thiophene chemistry, providing a versatile route to polysubstituted 2-aminothiophenes through a multicomponent condensation. organic-chemistry.orgarkat-usa.org This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.org The process begins with a Knoevenagel condensation to form a stable intermediate, which then reacts with sulfur, cyclizes, and tautomerizes to yield the 2-aminothiophene product. wikipedia.org
While the direct synthesis of this compound via the Gewald reaction is not explicitly detailed, the synthesis of its thiophene core is well-established. The reaction is highly adaptable, with several variations developed to enhance its scope and efficiency. arkat-usa.org For instance, the original method involved reacting α-mercapto ketones or aldehydes with activated acetonitriles. arkat-usa.orglookchem.com More convenient and widely used versions involve a one-pot synthesis from a ketone, an active methylene (B1212753) nitrile, and elemental sulfur. lookchem.com
Modifications to the Gewald reaction have been extensively explored to improve yields and reaction conditions. Microwave irradiation has been shown to significantly reduce reaction times and increase product yields. wikipedia.orgorganic-chemistry.org Furthermore, the use of soluble polymer supports, such as poly(ethylene glycol) (PEG), facilitates easier purification of intermediates. organic-chemistry.orgorganic-chemistry.org Different catalytic systems, including N-methylpiperazine-functionalized polyacrylonitrile (B21495) fiber and L-proline, have also been employed to promote the reaction under milder conditions. organic-chemistry.org
The versatility of the Gewald reaction allows for the synthesis of a wide array of substituted thiophenes, which can serve as precursors for more complex structures like the thieno[3,4-c]furan system. For example, by choosing appropriate starting materials, one can introduce functional groups that can be later transformed into the fused furan ring and the carboxylic acid moiety characteristic of the target molecule. The reaction's tolerance for various functional groups makes it a powerful tool for creating diverse chemical libraries. organic-chemistry.orgresearchgate.net
A key aspect of the Gewald reaction is its mechanism, which, despite its long history, was elucidated decades after its discovery. wikipedia.org The initial Knoevenagel condensation is followed by the addition of sulfur, a step whose mechanism is still under investigation, before the final cyclization and tautomerization. wikipedia.org The choice of base and solvent can also influence the reaction outcome, with systems like triethylamine (B128534)/water providing an efficient medium where the product often precipitates, simplifying isolation. lookchem.com
Functionalization and Derivatization Approaches for the this compound Moiety
Condensation Reactions with Amino Acid Derivatives
The carboxylic acid group of this compound is a prime site for modification, particularly through condensation reactions with amino acid derivatives to form amide bonds. This process, fundamental in peptide synthesis and medicinal chemistry, involves the coupling of the carboxylic acid with the amine group of an amino acid or its ester. libretexts.org Such reactions typically require an activating agent to convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine.
Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. For instance, the synthesis of related 3-amino-tetrahydrofuran-3-carboxylic acid amides has been achieved by reacting the corresponding carboxylic acid with an amine in the presence of EDC and HOBt.
The reaction conditions for these condensations can be tailored based on the specific substrates. A general procedure might involve dissolving the thieno[3,4-c]furan carboxylic acid, the amino acid ester hydrochloride, and a non-nucleophilic base like triethylamine in an aprotic solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF), followed by the addition of the coupling reagents. researchgate.net The reaction is often stirred at room temperature or gently heated to ensure completion.
The table below summarizes representative conditions for condensation reactions involving similar heterocyclic carboxylic acids and amines.
| Carboxylic Acid | Amine/Amino Acid Derivative | Coupling Reagents | Solvent | Conditions | Yield |
| 5-Chlorothiophene-2-carboxylic acid | Amine hydrochloride | EDC·HCl, HOBt·H₂O | DMF | 0°C to RT | Not specified |
| Furan-embedded carboxylic acid | Amine or Amino acid ester HCl | - | DCM | 60°C, 48h | 65-91% |
| 3-Aminothiophene-2-carboxylic acid | Aromatic aldehyde, Meldrum's acid | - | Acetic Acid | Reflux | Not specified |
This table is illustrative and based on analogous reaction systems.
Esterification and Amidation Strategies of the Carboxylic Acid Group
Beyond coupling with amino acids, the carboxylic acid functionality of this compound can be readily converted into a variety of esters and amides.
Esterification is a condensation reaction between a carboxylic acid and an alcohol, typically catalyzed by a strong acid like sulfuric acid. libretexts.org This reversible reaction often requires removing the water formed to drive it to completion. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride or anhydride, which then reacts with the alcohol under milder, often basic, conditions. For example, furan-based esters have been synthesized by reacting the corresponding carboxylic acid with an alcohol in the presence of sodium hydride (NaH) in dry tetrahydrofuran (B95107) (THF). researchgate.net
Amidation involves the reaction of the carboxylic acid with an amine. As with amino acid coupling, this usually requires activation of the carboxylic acid. A cost-efficient and broadly applicable method utilizes trichlorotriazine (B8581814) (TCT) as an activator and formylpyrrolidine (FPyr) as a Lewis base catalyst. organic-chemistry.org This system generates a highly reactive carboxylic acid chloride in situ, leading to high yields of amides with a wide range of amines and compatibility with sensitive functional groups. organic-chemistry.org
The following table outlines general strategies for esterification and amidation.
| Transformation | Reagents | Catalyst/Activator | Solvent | Key Features |
| Esterification | Alcohol | Strong Acid (e.g., H₂SO₄) | Excess Alcohol | Classical Fischer esterification; reversible |
| Esterification | Alcohol, NaH | - | Dry THF | Forms alkoxide for reaction with activated acid |
| Amidation | Amine | EDC·HCl, HOBt | DMF, DCM | Standard peptide coupling; good for complex amines |
| Amidation | Amine | Trichlorotriazine (TCT), FPyr | Various | Cost-efficient, high yield, broad scope |
Reductive and Oxidative Transformations of the Fused Thiophene-Furan Core
The stability and reactivity of the fused thieno[3,4-c]furan core are critical for its application. Both the thiophene and furan rings can undergo reductive and oxidative transformations, although the specific reactivity of the fused system depends on the substituents and reaction conditions.
Oxidative Transformations: Furan rings are susceptible to oxidation, which can lead to ring-opening or rearrangement products. researchgate.netnih.gov Common oxidants like meta-chloroperbenzoic acid (m-CPBA) can transform furans into various products depending on the substrate's structure. researchgate.netnih.gov For instance, the oxidation of some furan derivatives can lead to the formation of enediones or other rearranged structures. researchgate.netnih.gov The thiophene ring is generally more resistant to oxidation than furan, but strong oxidizing agents can oxidize the sulfur atom to a sulfoxide (B87167) or a sulfone, which significantly alters the electronic properties of the ring system.
Reductive Transformations: Catalytic hydrogenation is a common method for reducing heterocyclic rings. However, the conditions required can be harsh and may lead to over-reduction or decomposition. The thiophene ring is notoriously difficult to hydrogenate due to catalyst poisoning by the sulfur atom. Specialized catalysts or conditions are often necessary. The furan ring is more readily reduced than thiophene. The specific outcome of reducing the 1H,3H-thieno[3,4-c]furan system, which is a dihydro form, would depend on the catalyst and conditions, potentially leading to the saturation of the furan ring or cleavage of the C-O bonds.
Detailed studies on the specific reductive and oxidative transformations of the this compound core are limited in the provided search results. However, based on the general reactivity of furan and thiophene, one can anticipate a range of possible transformations that could be exploited for further derivatization.
Catalytic Systems in the Synthesis and Modification of this compound
Palladium-Catalyzed C-H Arylation Reactions for Thieno[3,4-c]furan-based Systems
Palladium-catalyzed C-H activation and arylation have emerged as powerful tools for the functionalization of heterocyclic compounds, offering a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. mdpi.comresearchgate.net These reactions allow for the direct formation of carbon-carbon bonds between the heterocyclic core and aryl groups.
For thiophene-based systems, direct C-H arylation can be regioselectively controlled. The directing group and reaction conditions play a crucial role in determining which C-H bond is activated. researchgate.net For example, in furan-2-carboxamides and thiophene-2-carboxamides, the regioselectivity of arylation at the C3 or C5 position can be switched by changing the base. researchgate.net Cesium carbonate as a base in xylene solvent has been shown to favor C3-arylation. researchgate.net
In the context of thieno[3,4-c]furan systems, which are related to thienopyridines and other fused thiophenes, palladium catalysts are effective for C-H functionalization. mdpi.com Systems using Pd(OAc)₂ with phosphine (B1218219) ligands like P(tBu)₃ or X-Phos have been successfully employed. mdpi.com The choice of ligand, base (e.g., K₂CO₃, Cs₂CO₃), and solvent is critical for achieving high yields and selectivity. mdpi.com
The table below presents examples of palladium-catalyzed C-H arylation on thiophene and furan systems.
This table summarizes findings from related heterocyclic systems to illustrate the potential for C-H arylation on the 1H,3H-Thieno[3,4-c]furan core.
These catalytic methods provide a powerful strategy for introducing aryl substituents onto the 1H,3H-Thieno[3,4-c]furan scaffold, enabling the synthesis of complex molecules with potentially valuable electronic or biological properties.
Other Transition Metal Catalysis in Related Fused Heterocycle Syntheses (e.g., PdI2/KI systems)
While various palladium-catalyzed reactions are mainstays in the synthesis of fused heterocycles, alternative catalytic systems and methodologies offer unique advantages for specific transformations. nih.gov Among these, palladium(II) iodide-based systems, particularly in conjunction with potassium iodide (PdI2/KI), have proven effective for the synthesis of oxygen-containing heterocycles through oxidative cyclization-carbonylation reactions. researchgate.net This approach is particularly noteworthy for its ability to construct functionalized furan rings, which are core components of structures analogous to this compound.
A prime example of this methodology is the direct, one-step synthesis of furan-3-carboxylic esters from 3-yne-1,2-diol derivatives. nih.gov This transformation is efficiently catalyzed by a PdI2/KI system in an alcoholic solvent under a carbon monoxide (CO) and air atmosphere. nih.gov The reaction proceeds through a sequential 5-endo-dig heterocyclization, followed by alkoxycarbonylation and dehydration, to yield the carbonylated furan product. nih.gov This method is valued for using oxygen as the ultimate oxidant and for proceeding under relatively mild conditions. nih.gov
The versatility of the PdI2/KI catalytic system is demonstrated by its application to various 3-yne-1,2-diol substrates. Derivatives with primary or secondary alcohols at the C-1 position are effectively converted into the corresponding furan-3-carboxylic esters in yields ranging from fair to excellent. nih.gov
Table 1: PdI2/KI-Catalyzed Oxidative Carbonylation of 3-Yne-1,2-diols to Furan-3-carboxylic Esters
| Substrate (3-yne-1,2-diol derivative) | Product (Furan-3-carboxylic ester) | Solvent | Yield (%) |
|---|---|---|---|
| 1,4-diphenyl-3-butyne-1,2-diol | Methyl 2,5-diphenylfuran-3-carboxylate | Methanol | 93 |
| 4-phenyl-1-(p-tolyl)-3-butyne-1,2-diol | Methyl 5-phenyl-2-(p-tolyl)furan-3-carboxylate | Methanol | 89 |
| 1-(4-methoxyphenyl)-4-phenyl-3-butyne-1,2-diol | Methyl 2-(4-methoxyphenyl)-5-phenylfuran-3-carboxylate | Methanol | 85 |
| 1-cyclohexyl-4-phenyl-3-butyne-1,2-diol | Methyl 2-cyclohexyl-5-phenylfuran-3-carboxylate | Methanol | 75 |
Data sourced from a study on the PdI2/KI-catalyzed direct oxidative carbonylation of 3-yne-1,2-diol derivatives. nih.gov
Interestingly, when the substrate is a 2-methyl-3-yne-1,2-diol, which contains a tertiary alcohol, the reaction pathway shifts. Instead of the fully aromatic furan, the process yields 4-methylene-4,5-dihydrofuran-3-carboxylates. nih.gov This highlights the subtle substrate-dependent control within this catalytic system.
Beyond the specific PdI2/KI system, the broader field of palladium catalysis offers a vast toolbox for constructing fused heterocycles. nih.gov These methods include intramolecular Heck reactions, cycloadditions, C-H functionalization, and cross-coupling reactions, which are instrumental in creating diverse and complex carbo- and heterocyclic scaffolds of significant biological and material science interest. nih.govmdpi.comnih.gov For instance, palladium catalysis is crucial in synthesizing thieno[3,2-b]indole derivatives and naphtho[2,3-b]furan-4,9-diones, further underscoring the power of transition metals in accessing complex fused ring systems. rsc.orgarkat-usa.org
Reaction Mechanisms and Mechanistic Studies of 1h,3h Thieno 3,4 C Furan 4 Carboxylic Acid Transformations
Elucidation of Proposed Reaction Pathways in Annulation and Cyclization Reactions
The construction of the thieno[3,4-c]furan ring system is a key synthetic challenge, with several proposed mechanistic pathways.
One of the most relevant methods for the synthesis of the closely related thieno[3,4-c]furan-1,3-dione involves the H₂O-mediated cyclization of 3,4-dicarboxythiophene derivatives. While the specific mechanism for the formation of the carboxylic acid at the 4-position is not explicitly detailed in the provided search results, analogous cyclization reactions provide valuable insights. For instance, the formation of thieno[3,4-c]furan-1,3-dione from a diferrocenyl 3,4-thiophene dicarboxylate precursor suggests a water-mediated intramolecular cyclization process. nih.gov This likely proceeds through the protonation of one of the carboxylic acid groups, enhancing its electrophilicity and facilitating nucleophilic attack by the other carboxylic acid group, followed by dehydration to form the anhydride (B1165640) ring, which is structurally similar to the furan (B31954) ring in the target molecule.
Another plausible approach for constructing the thieno[3,4-c]furan skeleton involves cycloaddition reactions. The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, can be conceptually extended to the synthesis of fused heterocyclic systems. For example, retro-Diels-Alder reactions have been employed in the synthesis of 4,5-dihydro-1H,3H-thieno[3,4-c]furan under flash vacuum thermolysis conditions. researchgate.net This suggests that a forward Diels-Alder reaction between a suitable diene and dienophile could be a viable strategy for constructing the core structure.
Furthermore, the Paal-Knorr synthesis, a classic method for the synthesis of furans and thiophenes from 1,4-dicarbonyl compounds, offers a conceptual framework for the furan ring formation in the thieno[3,4-c]furan system. The mechanism involves the acid-catalyzed enolization of one carbonyl group, followed by nucleophilic attack on the second protonated carbonyl, and subsequent dehydration to form the furan ring. While not directly applied to the target molecule in the search results, this fundamental reaction provides a basis for understanding the cyclization step.
Detailed Mechanistic Insights into Functionalization Processes
The functionalization of the 1H,3H-Thieno[3,4-c]furan-4-carboxylic acid scaffold can be achieved through modifications of the carboxylic acid group or by reactions on the heterocyclic ring system.
The carboxylic acid group provides a handle for a variety of transformations. Standard esterification and amidation reactions can be employed to generate a library of derivatives. The mechanism of these reactions typically involves the activation of the carboxylic acid, for example, by conversion to an acyl chloride or through the use of coupling agents, followed by nucleophilic attack by an alcohol or amine.
Functionalization of the thiophene (B33073) ring can proceed through electrophilic substitution reactions. The electron-rich nature of the thiophene ring makes it susceptible to attack by electrophiles. However, the directing effects of the fused furan ring and the carboxylic acid group would need to be considered to predict the regioselectivity of such reactions. Mechanistic studies on the hydroxylation of thiophene itself, which proceeds via an initial oxidation at the sulfur atom to form a thiophene-S-oxide intermediate, suggest that reactions on the thiophene ring of the thieno[3,4-c]furan system could also involve initial interaction at the sulfur atom. acs.org
Stereochemical Control and Diastereoselectivity in Synthetic Routes
Achieving stereochemical control in the synthesis of substituted 1H,3H-Thieno[3,4-c]furan derivatives is a significant challenge, and the available literature provides limited specific information for this exact molecule. However, general principles of stereocontrol in the synthesis of related bicyclic and heterocyclic systems can be applied.
For instance, in syntheses involving cycloaddition reactions, the stereochemistry of the starting materials can directly influence the stereochemistry of the product. Diastereoselectivity in such reactions is often governed by steric and electronic interactions in the transition state. The use of chiral auxiliaries or chiral catalysts can be employed to induce enantioselectivity. nih.gov
In cases where stereocenters are introduced during the cyclization step, the conformation of the acyclic precursor can play a crucial role in determining the diastereoselectivity. For example, in tungsten-mediated [3+2] cycloaddition reactions to form bicyclic lactones, the stereochemistry of the epoxide starting material dictates the stereochemistry of the product. nih.gov This highlights the potential for substrate-controlled diastereoselective cyclizations.
The development of synthetic routes that allow for precise control over the stereochemistry of substituents on the this compound scaffold is an area that warrants further investigation to unlock the full potential of this class of compounds in various applications.
Advanced Spectroscopic Characterization Methodologies for 1h,3h Thieno 3,4 C Furan 4 Carboxylic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Specific ¹H and ¹³C NMR chemical shifts, coupling constants, and correlation data from 2D NMR experiments (such as COSY, HSQC, and HMBC) for 1H,3H-Thieno[3,4-c]furan-4-carboxylic acid are not publicly available. This information would be essential for the unambiguous assignment of all protons and carbons in the molecule, confirming the connectivity of the thieno[3,4-c]furan bicyclic core and the position of the carboxylic acid substituent.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation
The theoretical exact mass of this compound can be calculated from its molecular formula (C₇H₆O₃S). However, experimentally determined high-resolution mass spectrometry data, which would provide a measured mass with high precision (typically to four or five decimal places), is not found in public records. Such data is critical for confirming the elemental composition and ruling out other potential molecular formulas.
Infrared (IR) Spectroscopy for Functional Group Identification
An experimental IR spectrum for this compound is not available in the public domain. A detailed analysis would require the identification of characteristic absorption bands corresponding to the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-O stretches, C-H stretches, and vibrations associated with the thiophene (B33073) and furan (B31954) rings. Without the spectrum, a discussion of these functional groups remains theoretical.
Theoretical and Computational Chemistry Investigations of 1h,3h Thieno 3,4 C Furan 4 Carboxylic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiles
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. For thienofuran systems, DFT calculations have been employed to understand the nature of chemical bonding, the distribution of electron density, and the energies of frontier molecular orbitals (HOMO and LUMO). These parameters are crucial in determining the kinetic and thermodynamic stability of the molecule, as well as its propensity to engage in chemical reactions.
Studies on related thieno[3,4-c]furan derivatives, such as thieno[3,4-c]furan-1,3-dione, have utilized DFT calculations at levels like B3LYP/6-31G(d) to analyze the impact of different substituents on the structural and electronic properties. researchgate.net The analysis of HOMO-LUMO energy gaps in these systems provides insights into their electronic transitions and potential as materials for optoelectronic applications. researchgate.nete3s-conferences.org For instance, a smaller HOMO-LUMO gap can indicate a higher reactivity and a shift in absorption towards longer wavelengths.
In a theoretical study of benzofused thieno[3,2-b]furans, DFT was used to calculate a range of reactivity descriptors, including chemical potential, molecular hardness, and electrophilicity. sciforum.net These global descriptors help in understanding the relative stability and reactivity of different isomers. sciforum.net The calculations revealed that the heterocyclic system in thieno[3,2-b]benzofuran is more aromatic and stable than its isomer, benzothieno[3,2-b]furan. sciforum.net Furthermore, the condensed Fukui functions, a local reactivity descriptor, successfully identified the most reactive sites for electrophilic attack, which was consistent with experimental observations. sciforum.net
The electronic structure of the parent thieno[3,4-c]thiophene, a nonclassical thiophene (B33073) system, has also been a subject of theoretical investigation to understand its unique properties. acs.org Such fundamental studies on the core heterocyclic systems provide a basis for understanding the more complex derivatives like 1H,3H-Thieno[3,4-c]furan-4-carboxylic acid.
Table 1: Calculated Electronic Properties of a Model Thienothiophene Derivative
| Property | Value | Method |
| HOMO Energy | -5.11 eV | DFT |
| LUMO Energy | -3.45 eV | DFT |
| Optical Band Gap (Egopt) | 1.66 eV | UV-Vis Spectroscopy |
Data adapted from studies on thieno[3,4-c]pyrrole-4,6-dione-based polymers for illustrative purposes. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations are particularly valuable for exploring the conformational landscape of flexible molecules and for studying intermolecular interactions in condensed phases.
For a molecule like this compound, MD simulations could reveal the preferred orientations of the carboxylic acid group relative to the fused ring system and how these conformations are influenced by the surrounding solvent molecules. Understanding these dynamics is crucial, as the conformation of the molecule can significantly impact its biological activity and its packing in the solid state.
Furthermore, MD simulations can shed light on the non-covalent interactions that govern the formation of supramolecular structures. researchgate.net In related systems, intermolecular interactions such as C−H···Pd, Cl···Cl, π···π, and C−H···N have been shown to play a critical role in the formation of one-dimensional polymeric chains and 3D networks. researchgate.net Hirshfeld surface analysis, often coupled with MD, can be used to visualize and quantify these intermolecular contacts. researchgate.net
While specific MD simulation studies on this compound are not widely available in the literature, the methodologies applied to similar heterocyclic compounds provide a clear roadmap for future investigations into its conformational dynamics and intermolecular interactions.
Prediction of Spectroscopic Parameters and Reaction Energetics
Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can aid in the identification and characterization of new compounds. For instance, theoretical calculations can predict NMR chemical shifts, infrared vibrational frequencies, and electronic absorption spectra.
The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts, and these theoretical values can be compared with experimental data to confirm the structure of a synthesized compound. Similarly, the calculation of vibrational frequencies can help in assigning the peaks in an experimental IR spectrum.
Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting the electronic absorption spectra of molecules. nih.gov By calculating the energies of electronic transitions, TD-DFT can provide insights into the color and photophysical properties of a compound. For example, in a study of diarylated thieno[3,4-b]thiophenes, TD-DFT calculations were used to understand their fluorescent properties. acs.org
Table 2: Illustrative Predicted Spectroscopic Data for a Thienofuran Derivative
| Spectroscopic Parameter | Predicted Value | Computational Method |
| 1H NMR Chemical Shift (sample proton) | 7.2 ppm | GIAO |
| 13C NMR Chemical Shift (sample carbon) | 130 ppm | GIAO |
| Main IR Absorption (C=O stretch) | 1700 cm-1 | DFT |
| Electronic Absorption (λmax) | 350 nm | TD-DFT |
These are hypothetical values for illustrative purposes based on general knowledge of similar compounds.
Computational Approaches in Reaction Mechanism Elucidation and Catalyst Design
Computational chemistry plays a pivotal role in unraveling the intricate details of reaction mechanisms. By mapping out the potential energy surface of a reaction, chemists can identify the most likely pathway, including the structures of any intermediates and transition states.
For instance, a computational study on the reaction of 2-methoxyfuran (B1219529) with a nitroalkene investigated different possible reaction pathways, including a Diels-Alder cycloaddition and a zwitterionic mechanism. nih.gov The calculations helped to rule out certain mechanisms and to identify the most plausible route for the formation of the observed products. nih.gov Such detailed mechanistic understanding is crucial for optimizing reaction conditions and for designing more efficient synthetic strategies.
In the context of catalysis, computational methods can be used to design new catalysts with improved activity and selectivity. For example, in the synthesis of thieno[3,2-b]benzofurans via a palladium-catalyzed intramolecular C-H/C-H coupling, computational studies could be used to understand the role of the palladium catalyst and to design ligands that enhance its performance. researchgate.net By modeling the interaction of the catalyst with the substrate, it is possible to gain insights into the factors that control the catalytic cycle and to rationally design more effective catalysts.
The development of new synthetic methods often relies on a synergistic interplay between experimental work and computational modeling. The insights gained from computational studies can guide the design of new experiments, while experimental results provide a crucial benchmark for validating and refining the computational models.
Applications of 1h,3h Thieno 3,4 C Furan 4 Carboxylic Acid in Organic Synthesis
Role as a Key Synthetic Intermediate in Complex Heterocyclic Architectures
A related compound, 1H,3H-Thieno[3,4-c]furan-1,3-dione, is recognized as a key intermediate in the synthesis of more complex organic molecules. This suggests that the carboxylic acid derivative could similarly be employed to construct intricate molecular architectures. The reactivity of the fused furan (B31954) and thiophene (B33073) rings could also be exploited in cycloaddition reactions to build polycyclic systems.
Utility as a Versatile Heterocyclic Building Block
The utility of 1H,3H-Thieno[3,4-c]furan-4-carboxylic acid as a versatile building block stems from the distinct reactivity of its components. The carboxylic acid can undergo standard transformations such as esterification, reduction to an alcohol, or conversion to an acyl halide, thereby providing a gateway to a variety of other functional groups. These transformations allow for the introduction of diverse substituents and the extension of the molecular framework.
The thienofuran core itself possesses sites for electrophilic substitution, although the reactivity will be influenced by the deactivating effect of the carboxylic acid group. Nevertheless, under appropriate conditions, functionalization of the heterocyclic rings could be achieved, further expanding its synthetic utility.
Table 1: Potential Transformations of this compound
| Reaction Type | Reagents | Product Functional Group |
| Esterification | Alcohol, Acid Catalyst | Ester |
| Reduction | Lithium aluminum hydride | Primary Alcohol |
| Amide Formation | Amine, Coupling Agent | Amide |
| Acyl Halide Formation | Thionyl chloride | Acyl Chloride |
| Decarboxylation | Heat or Catalyst | Thienofuran |
Precursor in the Rational Design of Biologically Relevant Frameworks
Preliminary research has suggested that derivatives of this compound may exhibit anti-inflammatory, antimicrobial, and even anticancer properties. This positions the compound as a potential precursor for the rational design of novel, biologically active frameworks. The thienofuran scaffold is present in various medicinally important compounds. For example, derivatives of the isomeric thieno[2,3-d]pyrimidine (B153573) have been investigated as inhibitors of human protein kinase CK2.
By modifying the carboxylic acid group to introduce pharmacophoric features
Research Trajectories in Medicinal Chemistry Pertaining to 1h,3h Thieno 3,4 C Furan 4 Carboxylic Acid Derivatives
Rational Design and Synthesis of 1H,3H-Thieno[3,4-c]furan-4-carboxylic Acid Analogs for Receptor Modulation
The rational design of analogs based on the this compound scaffold is a cornerstone of efforts to achieve potent and selective receptor modulation. This process involves leveraging computational methods and established medicinal chemistry principles to predict and synthesize molecules with enhanced affinity and efficacy for specific biological receptors. nih.gov Strategies often begin with the core scaffold, which serves as a template for systematic structural modifications aimed at optimizing interactions with the target receptor's binding site.
Key design strategies applicable to this scaffold include:
Isosteric and Bioisosteric Replacement: The carboxylic acid group is a critical pharmacophoric feature, often involved in hydrogen bonding or ionic interactions within a receptor. However, it can also impart undesirable physicochemical properties. A common strategy is to replace the carboxylic acid with isosteres—functional groups with similar steric and electronic properties—to improve characteristics like metabolic stability or cell permeability. nih.gov
Scaffold Hopping and Derivatization: Modifications to the fused thieno[3,4-c]furan ring system itself or the addition of various substituents can lead to analogs with altered receptor binding profiles. For instance, adding aromatic or heterocyclic appendages can exploit additional binding pockets within a target receptor, thereby increasing potency and selectivity. This approach has been successfully used in designing inhibitors for targets like the PD-1/PD-L1 immune checkpoint pathway based on other heterocyclic carboxylic acid scaffolds. researchgate.net
The synthesis of these rationally designed analogs requires versatile and efficient chemical methods. The inherent reactivity of the thiophene (B33073) and furan (B31954) rings allows for a range of synthetic transformations. nih.gov One-pot procedures, such as the tandem Pummerer cyclization-cycloaddition sequence, have been developed for the efficient synthesis of related thieno[2,3-c]furans and demonstrate the feasibility of constructing the core fused ring system. nih.gov Further functionalization can then be achieved through standard organic reactions to install the desired carboxylic acid moiety and other substituents. nih.gov
Development of Enzyme Inhibitors Incorporating the Thieno[3,4-c]furan Core
The thieno[3,4-c]furan core is an attractive scaffold for the development of enzyme inhibitors due to its rigid, planar structure and the potential for diverse substitutions that can be tailored to fit into specific enzyme active sites. Closely related fused thiophene systems, such as thieno[2,3-d]pyrimidines and benzothieno[3,2-b]furans, have demonstrated potent inhibitory activity against a range of clinically relevant enzymes. nih.govnih.gov
Dihydrofolate Reductase (DHFR) Inhibition: Thieno[2,3-d]pyrimidines have been extensively studied as nonclassical lipophilic inhibitors of DHFR, an essential enzyme in nucleotide synthesis and a key target in cancer therapy. nih.govacs.org The sulfur atom of the thiophene ring in these compounds can mimic the 4-amino group of the endogenous substrate, while other parts of the molecule form crucial hydrogen bonds within the enzyme's active site. nih.gov By analogy, this compound derivatives can be designed to interact with DHFR, with the carboxylic acid potentially forming a salt bridge with key amino acid residues like Glu30. nih.gov
Kinase Inhibition: Various kinase enzymes, which play central roles in cellular signaling pathways, are prominent targets in oncology. Derivatives of thieno[2,3-d]pyrimidine (B153573) have been designed as inhibitors of tyrosine kinases such as VEGFR-2 and FLT3. semanticscholar.orgnih.gov A series of benzothieno[3,2-b]furan derivatives were synthesized as novel inhibitors of I-kappa B Kinase beta (IKKβ), a key enzyme in inflammatory pathways. nih.gov The potent inhibitory activity of these compounds was attributed to a specific intramolecular non-bonded interaction between the sulfur and oxygen atoms of the fused ring system, a feature inherent to the thieno-furan scaffold. nih.gov
Other Enzyme Targets: The versatility of the fused thiophene scaffold is further highlighted by its application in targeting other enzymes. For example, thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives have been identified as competitive inhibitors of d-dopachrome tautomerase (MIF2), an enzyme implicated in cancer cell proliferation. rug.nlacs.org Additionally, certain 6-substituted thieno[2,3-d]pyrimidines act as dual inhibitors of glycinamide ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase), enzymes critical for de novo purine nucleotide biosynthesis. nih.gov These examples underscore the potential of the this compound core as a platform for developing novel inhibitors against a wide array of enzymatic targets.
Table 1: Examples of Enzyme Inhibition by Analogs with Fused Thiophene-Heterocycle Cores
| Scaffold | Target Enzyme | Observed Activity | Reference |
|---|---|---|---|
| Thieno[2,3-d]pyrimidine | Dihydrofolate Reductase (DHFR) | Potent inhibition (IC50 = 0.20 µM for lead compound) | nih.gov |
| Benzothieno[3,2-b]furan | I-kappa B Kinase beta (IKKβ) | Potent enzymatic and cellular inhibition | nih.gov |
| Thieno[3,2-b]pyrimidine | VEGFR-2 | Good experimental inhibitory activity | semanticscholar.org |
| Thieno[2,3-d]pyrimidine | GARFTase & AICARFTase | Dual inhibition (Ki values in low µM range) | nih.gov |
| Thieno[2,3-d]pyrimidine | d-Dopachrome Tautomerase (MIF2) | Competitive inhibition (IC50 = 15 µM for lead compound) | rug.nl |
Structure-Activity Relationship (SAR) Studies and Pharmacophore Modeling for Optimized Derivatives
Systematic Structure-Activity Relationship (SAR) studies are crucial for transforming an initial "hit" compound into a "lead" with optimized potency, selectivity, and drug-like properties. For derivatives of this compound, SAR studies would involve synthesizing a library of analogs with systematic variations to the core structure and its substituents and evaluating their biological activity.
Key insights from SAR studies on related scaffolds include:
Influence of Substituents: In the development of benzothieno[3,2-b]furan-based IKKβ inhibitors, the introduction of 6-alkoxy groups resulted in comparable inhibitory activity to the parent compound but with significantly improved metabolic stability. nih.gov This highlights how substitutions on the aromatic portion of the fused ring system can fine-tune pharmacokinetic properties.
Role of Linkers and Side Chains: For thieno[2,3-d]pyrimidine inhibitors targeting folate receptors, modifying the side-chain from a phenyl ring to a pyridyl or thiophene ring, and altering the length of the carbon bridge connecting it to the core, had a notable impact on growth inhibition and receptor selectivity. nih.gov
Stereochemistry: The specific stereochemistry of substituents can be critical for activity. In the design of inhibitors for human ornithine aminotransferase, the chirality of the molecule was shown to be important for its inhibitory activity. nih.gov
Pharmacophore modeling complements SAR studies by identifying the essential three-dimensional arrangement of chemical features required for biological activity. researchgate.net A pharmacophore model typically consists of features like hydrogen bond donors/acceptors, hydrophobic regions, and charged centers. For thieno[3,2-b]pyrimidine analogs targeting the VEGFR-2 kinase, a pharmacophore model (AAHRR) was developed which suggested that hydrophobic character, electron-withdrawing groups, and H-bond donating groups were all important for inhibitory activity. semanticscholar.org Such models are invaluable for virtual screening of large compound libraries to identify new potential inhibitors and for guiding the de novo design of more potent derivatives. researchgate.net
Exploration of Molecular Targets and Pathways Relevant to Fused Thiophene-Furan Carboxylic Acids
The fused thiophene-furan scaffold has been implicated in the modulation of several important biological pathways, suggesting a broad range of potential therapeutic applications for derivatives of this compound.
Folate and Purine Biosynthesis Pathways: As discussed, thieno[2,3-d]pyrimidine derivatives are potent inhibitors of DHFR and other enzymes in the folate and purine synthesis pathways, such as GARFTase and AICARFTase. nih.govnih.gov Inhibition of these pathways disrupts the synthesis of DNA and RNA precursors, leading to cell death, a mechanism central to the action of many anticancer drugs. nih.gov Thieno[2,3-d]pyrimidines have been shown to selectively target tumor cells that overexpress folate receptors. nih.govnih.gov
Inflammatory Signaling Pathways: The inhibition of IKKβ by benzothieno[3,2-b]furan derivatives points to the potential of thieno-furan compounds to modulate the NF-κB signaling pathway. nih.gov This pathway is a critical regulator of the inflammatory response, and its dysregulation is implicated in numerous inflammatory diseases and cancers.
Angiogenesis Pathways: The vascular endothelial growth factor (VEGF) and its receptor VEGFR-2 are key regulators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and progression. semanticscholar.org The identification of thieno[3,2-b]pyrimidine analogs as VEGFR-2 inhibitors indicates that fused thiophene scaffolds can interfere with this critical cancer-related pathway. semanticscholar.org
Mitochondrial Metabolism: Recent studies have shown that some 6-substituted thieno[2,3-d]pyrimidines also inhibit the mitochondrial enzyme serine hydroxymethyl transferase 2 (SHMT2), in addition to their effects on cytosolic purine biosynthesis. nih.gov This multitargeted inhibition of both cytosolic and mitochondrial one-carbon metabolism represents a promising strategy for developing more effective anticancer agents. nih.gov
The diverse biological activities and molecular targets associated with various fused thiophene-heterocycle systems provide a strong rationale for the continued investigation of this compound and its derivatives as a source of novel therapeutic agents.
Research Trajectories in Materials Science Utilizing 1h,3h Thieno 3,4 C Furan 4 Carboxylic Acid Derivatives
Integration into Organic Electronic Devices (e.g., OFETs, OPVCs)
Derivatives of fused thiophene (B33073) systems are integral to the advancement of organic electronic devices, including Organic Field-Effect Transistors (OFETs) and Organic Photovoltaic Cells (OPVCs). The performance of these devices is highly dependent on the molecular structure of the active materials, which influences charge transport and light absorption.
The structural analogue, Thieno[3,4-b]thiophene-2-carboxylic Acid, is recognized as a crucial building block for high-performance organic semiconductors used in OFETs and OPVs. nbinno.com Its incorporation into conjugated polymers and small molecules facilitates the creation of materials with desirable electronic and optical properties. nbinno.com By modifying the polymer backbone with such fused systems, manufacturers can tune the electronic band structure, leading to improved sunlight absorption in solar cells and enhanced charge transport in transistors. nbinno.com
Similarly, copolymers based on Thieno[3,4-c]pyrrole-4,6-dione (TPD), which shares the same core thieno[3,4-c] fused system, have demonstrated significant success. These donor-acceptor type copolymers have been effectively utilized in both organic solar cells and transistors, achieving power conversion efficiencies (PCEs) exceeding 8% and charge carrier mobilities as high as 1.0 cm² V⁻¹ s⁻¹. researchgate.net This high performance underscores the potential of the thieno[3,4-c] heterocyclic system as a potent electron-withdrawing unit in designing advanced semiconductor materials. The introduction of a furan (B31954) ring in place of the pyrrole-dione is a logical next step in materials design, with the expectation of tuning the electronic properties while maintaining the beneficial planar structure.
The performance of such materials in organic electronic devices is summarized in the table below.
| Device Type | Material Base | Key Performance Metric | Value |
| Organic Solar Cell | TPD-Based Copolymer | Power Conversion Efficiency (PCE) | > 8% |
| Organic Field-Effect Transistor | TPD-Based Copolymer | Charge Carrier Mobility | > 1.0 cm² V⁻¹ s⁻¹ |
| Organic Field-Effect Transistor | Furan-Substituted Thiophene Oligomer | Hole Mobility | 0.54 cm² V⁻¹ s⁻¹ |
| Organic Field-Effect Transistor | Furan-Substituted Thiophene Oligomer | Electron Mobility | 0.03 cm² V⁻¹ s⁻¹ |
This table presents data on related compounds to illustrate the potential of 1H,3H-Thieno[3,4-c]furan-4-carboxylic acid derivatives.
Development of Advanced Conductive Materials and Polymers
The development of novel conductive materials is essential for a range of applications, from flexible electronics to energy storage. Polymers derived from fused thiophene systems are at the forefront of this research due to their tunable conductivity and processability.
Vapor phase polymerization (VPP) has been successfully employed to create highly conductive and homogenous thin films of poly(thieno[3,4-b]thiophene). nih.gov Optimized films of this polymer exhibit impressive electrical conductivity, reaching approximately 750 S cm⁻¹. nih.gov This high conductivity is a direct result of the well-ordered polymer chains facilitated by the VPP method. Furthermore, doped copolymers based on thieno[3,4-b]thiophene have shown promise for organic thermoelectric materials, which can convert waste heat into electricity. These materials have achieved a power factor (PF) of over 35 μW m⁻¹ K⁻². rsc.org
While polyfuran on its own typically exhibits low electrical conductivity due to a lower degree of conjugation, its incorporation into composite materials can lead to enhanced properties. rspublication.com The synthesis of polymers and copolymers from this compound is a promising route to new conductive materials. The fused ring system enforces a planar structure conducive to intermolecular π-π stacking, which is crucial for efficient charge transport. The carboxylic acid group allows for various polymerization techniques, potentially leading to materials with tailored conductivities and thermoelectric properties.
| Material | Synthesis/Doping Method | Conductivity / Power Factor |
| Poly(thieno[3,4-b]thiophene) | Vapor Phase Polymerization (VPP) | ~750 S cm⁻¹ |
| Doped Thieno[3,4-b]thiophene Copolymers | Chemical Doping | > 35 μW m⁻¹ K⁻² |
This table showcases the conductivity and thermoelectric performance of polymers based on a closely related thieno[3,4-b]thiophene structure.
Optoelectronic Properties and Applications of Fused Thiophene-Furan Systems
The combination of thiophene and furan rings into a single fused molecular entity gives rise to unique optoelectronic properties that are advantageous for various applications. Theoretical and experimental studies have demonstrated the potential of these materials in photovoltaics and other optoelectronic devices. arxiv.orgresearchgate.net
Theoretical studies on short chains of thiophene-furan oligomers indicate that the inclusion of furan units can be beneficial for photovoltaic applications. arxiv.org These systems show promising optical transitions reaching approximately 3 eV and ionization potentials around 7 eV, confirming their relevance for organic solar cells. arxiv.org The specific sequencing of thiophene and furan units also influences the planarity of the oligomer chain, which is a critical factor for material processing and film formation. arxiv.org
Experimentally, organic semiconductors based on furan-substituted thiophene co-oligomers are attractive for developing flexible and efficient optoelectronic devices. researchgate.net These materials can exhibit ambipolar behavior, meaning they can transport both holes and electrons, which is beneficial for complex circuit designs. researchgate.net The coplanar structure of these fused compounds promotes strong π-π interactions, leading to ordered molecular packing that facilitates efficient charge transfer. researchgate.net The incorporation of furan can also improve the solubility of the resulting polymers without compromising their electronic properties, allowing for the use of shorter, less insulating side chains, which is beneficial for device performance.
The unique properties of the thieno[3,4-c]furan scaffold, derived from the fusion of these two distinct heterocycles, make it a compelling candidate for creating novel dyes, sensors, and components for optical communication systems.
| Property | System | Observation | Relevance |
| Optical Transition | Thiophene-Furan Tetramers | ~ 3 eV | Photovoltaic Applications |
| Ionization Potential | Thiophene-Furan Oligomers | ~ 7 eV | Photovoltaic Applications |
| Charge Transport | Furan-Substituted Thiophene Oligomers | Ambipolar (Hole and Electron) | Flexible Optoelectronics |
| Molecular Structure | Fused Thiophene Derivatives | Coplanar Structure | Efficient Charge Transfer |
Future Research Directions and Emerging Opportunities in 1h,3h Thieno 3,4 C Furan 4 Carboxylic Acid Research
Exploration of Sustainable and Green Synthetic Methodologies
The future of chemical synthesis for compounds like 1H,3H-Thieno[3,4-c]furan-4-carboxylic acid is increasingly tied to the principles of green chemistry. Research is moving towards methodologies that are not only efficient but also environmentally benign. A significant area of exploration is the use of biocatalysts, such as immobilized enzymes, which can facilitate reactions under mild conditions, often with high selectivity and reduced waste. For instance, lipases have demonstrated high activity and stability in the synthesis of esters from biomass-derived alcohols and carboxylic acids, a principle that could be adapted for derivatizing the carboxylic acid group of the target compound. rsc.org
Continuous-flow synthesis is another promising avenue. rsc.org This approach, which involves pumping reagents through a reactor, allows for safer handling of reactive intermediates, improved heat and mass transfer, and easier scalability compared to traditional batch processes. rsc.org The development of metal-free catalytic systems and the use of greener, non-toxic solvents like propylene (B89431) carbonate are also critical areas of focus. rsc.orgresearchgate.net These strategies aim to reduce the environmental footprint associated with the synthesis of complex heterocyclic compounds. researchgate.netrsc.org
Key Green Chemistry Approaches for Future Synthesis:
| Approach | Potential Benefit | Relevant Research Area |
| Biocatalysis | High selectivity, mild reaction conditions, biodegradability of catalysts. rsc.org | Esterification and amidation of the carboxylic acid moiety. |
| Continuous-Flow Chemistry | Enhanced safety, scalability, and efficiency; reduced waste. rsc.org | Multi-step synthesis of the thienofuran core and its derivatives. |
| Metal-Free Catalysis | Avoidance of toxic heavy metal contaminants in final products. rsc.org | Cyclization and functionalization reactions. |
| Green Solvents | Reduced environmental impact and improved process safety. researchgate.net | Use of solvents like ethanol (B145695) or propylene carbonate in synthesis. researchgate.net |
Application of Machine Learning and Artificial Intelligence in Compound Discovery and Synthesis Planning
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the discovery and synthesis of novel molecules. nih.gov For a scaffold like this compound, these computational tools can accelerate progress significantly. AI algorithms can screen vast virtual libraries of potential derivatives to predict their physicochemical properties, biological activity, and suitability for applications in materials science. This predictive power allows researchers to prioritize the synthesis of the most promising candidates, saving considerable time and resources.
Furthermore, AI is becoming instrumental in synthesis planning. Retrosynthesis programs can analyze a target molecule and propose viable synthetic routes, breaking down complex structures into simpler, commercially available starting materials. This can uncover novel and more efficient pathways that may not be obvious to a human chemist. As these AI tools become more sophisticated, they will be able to integrate green chemistry principles, suggesting routes that are not only synthetically feasible but also sustainable.
Advanced Functionalization for Tailored Properties and Broader Applicability
The core structure of this compound offers multiple sites for chemical modification, allowing for the fine-tuning of its properties. Future research will undoubtedly focus on advanced functionalization strategies to create derivatives with tailored characteristics. The carboxylic acid group is a key handle for modifications such as esterification or amidation, enabling the attachment of various functional groups to modulate solubility, reactivity, and biological interactions. smolecule.com
Beyond the carboxylic acid, the thiophene (B33073) ring is amenable to various transformations. Techniques like C-H activation could allow for the direct introduction of substituents onto the heterocyclic core, providing a more atom-economical approach than traditional cross-coupling methods. The synthesis of derivatives with different substituents, such as halogens or alkyl chains on the thiophene ring, has been shown to significantly influence the biological potency of related thieno-fused heterocycles. nih.gov Such modifications can lead to new compounds for applications ranging from medicinal chemistry to organic electronics. cymitquimica.com
Interdisciplinary Collaborations in Chemical Biology and Material Science
The versatile nature of the thieno[3,4-c]furan scaffold necessitates a collaborative approach, bridging chemistry with other scientific disciplines.
In chemical biology , derivatives of this compound could be developed as molecular probes to study biological processes. The fused ring system can act as a fluorescent reporter or be functionalized with reactive groups to covalently label specific enzymes or proteins. For example, thienopyridinone derivatives, which share a similar fused heterocyclic structure, have been investigated as potent ligands for the NMDA receptor, highlighting the potential of such scaffolds in neuroscience research. nih.gov
Methodologies for High-Throughput Synthesis and Screening of Derivatives
To fully explore the chemical space around the this compound scaffold, high-throughput methods are essential. The move away from traditional, one-at-a-time synthesis towards parallel and automated approaches can dramatically accelerate the discovery process. rsc.org
Future research will likely involve the use of robotic systems and miniaturized reaction formats, such as 1536-well plates, to generate large libraries of derivatives on a nanomole scale. rsc.org These libraries can then be subjected to high-throughput screening (HTS) to rapidly identify "hits" with desired properties, whether it be binding affinity to a biological target or a specific material characteristic. This combination of automated synthesis and rapid screening creates a powerful engine for innovation, allowing for the efficient exploration of structure-activity relationships and the discovery of novel compounds for a wide range of applications. rsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
